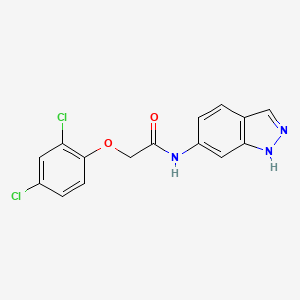![molecular formula C20H31NO8 B14097094 [7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14097094.png)
[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and other organs. (+)-Echimidine N-Oxide is of particular interest due to its unique structure and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids like peracetic acid or perbenzoic acid, or other oxidizing agents like urea-hydrogen peroxide complex . The reaction is usually carried out in an organic solvent such as methanol or acetonitrile under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of (+)-Echimidine N-Oxide may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be an efficient and environmentally friendly method for the production of N-oxides .
化学反応の分析
Types of Reactions
(+)-Echimidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of (+)-Echimidine N-Oxide can revert it back to the parent alkaloid, (+)-Echimidine.
Substitution: N-Oxides can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., peracetic acid, perbenzoic acid), urea-hydrogen peroxide complex.
Reduction: Lithium aluminium hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: More oxidized derivatives of (+)-Echimidine N-Oxide.
Reduction: (+)-Echimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(+)-Echimidine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloid N-oxides and their derivatives.
Biology: Investigated for its potential toxic effects on liver cells and other biological systems.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the synthesis of other complex organic molecules and as a precursor for the production of other pyrrolizidine alkaloid derivatives .
作用機序
The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with cellular components, leading to various biological effects. As an N-oxide, it can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This can lead to the formation of reactive intermediates that can interact with cellular macromolecules, causing toxic effects.
類似化合物との比較
Similar Compounds
Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound for studying N-oxide reactivity.
N-Methylmorpholine N-Oxide: An oxidant used in organic synthesis.
Lauryldimethylamine Oxide: A surfactant used in consumer products .
Uniqueness
(+)-Echimidine N-Oxide is unique due to its complex structure and the presence of the pyrrolizidine alkaloid framework. This gives it distinct biological activities and reactivity compared to simpler N-oxides like pyridine N-oxide and N-methylmorpholine N-oxide. Its potential toxic effects and therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.
特性
分子式 |
C20H31NO8 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3 |
InChIキー |
KDJGEXAPDZNXSD-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14097013.png)
![1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097018.png)
![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![N-[1-[(3aS,6S)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14097062.png)

![7-Chloro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097090.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097091.png)
![1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097092.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14097095.png)
![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14097096.png)
![tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate](/img/structure/B14097098.png)

![2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097105.png)
